Metoprolol Succinate

Description

Properties

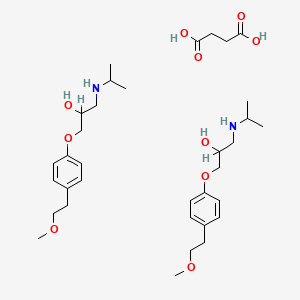

IUPAC Name |

butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHAZVBIOOEVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048726 | |

| Record name | Metoprolol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98418-47-4 | |

| Record name | Metoprolol succinate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOPROLOL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Metoprolol Succinate in Heart Failure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of metoprolol succinate in the context of heart failure. It delves into the molecular pathways, physiological effects, and clinical evidence that underpin its therapeutic efficacy. The information is presented to support further research and drug development efforts in cardiovascular medicine.

Executive Summary

This compound, a beta-1 selective adrenergic receptor antagonist, is a cornerstone in the management of chronic heart failure. Its therapeutic benefits extend beyond simple heart rate reduction, encompassing a multi-faceted mechanism that favorably alters the pathophysiology of the failing heart. This guide will explore its primary pharmacodynamic action, its impact on cardiac remodeling, the downstream cellular and molecular consequences, and the robust clinical data that validate its use.

Primary Mechanism of Action: Selective Beta-1 Adrenergic Receptor Blockade

The fundamental mechanism of this compound lies in its high affinity and selectivity for beta-1 adrenergic receptors, which are predominantly located in the cardiac tissue.[1][2] In heart failure, the sympathetic nervous system is chronically activated, leading to excessive stimulation of these receptors by catecholamines like adrenaline and noradrenaline.[1] This sustained stimulation, while initially a compensatory mechanism, becomes maladaptive, contributing to increased heart rate, myocardial contractility, and cardiac output, thereby elevating myocardial oxygen demand.[1]

This compound competitively inhibits the binding of catecholamines to beta-1 receptors.[1] This blockade results in a negative chronotropic (reduced heart rate) and inotropic (reduced myocardial contractility) effect, leading to a decrease in cardiac output and myocardial oxygen consumption.[1][2]

Downstream Signaling Cascade

The binding of catecholamines to beta-1 adrenergic receptors normally activates a G-protein coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme converts ATP to cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA).[1][3] PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium and enhanced myocardial contractility.[3] this compound, by blocking the initial step of this cascade, effectively dampens this entire signaling pathway.

Reversal of Cardiac Remodeling

A critical aspect of the therapeutic efficacy of this compound in heart failure is its ability to reverse or attenuate adverse cardiac remodeling.[4] Chronic sympathetic overstimulation contributes to progressive enlargement and structural changes in the heart, which are initially compensatory but ultimately maladaptive.[4] this compound has been shown to improve key parameters of cardiac structure and function.

The Reversal of Ventricular Remodeling with Toprol-XL (REVERT) study demonstrated that this compound can reverse cardiac remodeling and increase left ventricular ejection fraction (LVEF) in asymptomatic patients with heart failure.[4]

Quantitative Data on Cardiac Remodeling

| Parameter | Placebo | This compound (50 mg) | This compound (200 mg) |

| Change in Left Ventricular End-Systolic Volume Index (mL/m²) after 1 year | -4 | -8 | -15 |

| Change in Left Ventricular Ejection Fraction (%) after 1 year | 0 | +4 | +6 |

Data from the REVERT study.[4]

Clinical Efficacy: The MERIT-HF Trial

The Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure (MERIT-HF) was a landmark study that firmly established the mortality and morbidity benefits of extended-release this compound in patients with chronic heart failure.[5][6][7]

Quantitative Data from the MERIT-HF Trial

| Endpoint | Placebo | This compound | Relative Risk Reduction |

| All-Cause Mortality | - | - | 34%[5][6][7] |

| Cardiovascular Mortality | 203 deaths | 128 deaths | 38%[6] |

| Sudden Death | 132 deaths | 79 deaths | 41%[5][6][7] |

| Death due to Progressive Heart Failure | 58 deaths | 30 deaths | 49%[6] |

| Combined Endpoint of Mortality + All-Cause Hospitalizations | - | - | 19%[5][7][8] |

Cellular and Molecular Mechanisms of Action

Beyond its primary receptor blockade, this compound exerts its beneficial effects through a variety of cellular and molecular mechanisms.

Regulation of Sarcoplasmic Reticulum Calcium Handling

In heart failure, there is often a dysregulation of calcium handling within cardiomyocytes, contributing to impaired contractility and arrhythmogenesis.[9][10] Studies have shown that beta-blockers can improve cardiac performance by reversing protein kinase A (PKA)-mediated sarcoplasmic reticulum (SR) Ca2+ leak.[9] Chronic administration of metoprolol has been shown to prevent SR Ca2+ leak by restoring both PKA-dependent and CaMKII-dependent hyper-phosphorylation of the ryanodine receptor (RyR2).[9] Furthermore, beta-blocker therapy has been associated with increased expression of sarcoplasmic reticulum Ca(2+) ATPase (SERCA), which is responsible for Ca2+ reuptake into the SR, thereby improving diastolic function.[11]

Modulation of Gene Expression

This compound therapy is associated with favorable changes in the gene expression profile of the failing myocardium. Studies have demonstrated that beta-blocker treatment can lead to a decrease in the expression of beta-myosin heavy chain, a marker of cardiac hypertrophy, and an increase in the expression of genes involved in calcium handling, such as SERCA and phospholamban.[11] Research in animal models suggests that beta-blockers can reverse a pattern of gene expression associated with heart failure.[12]

Attenuation of Cardiac Fibrosis

Cardiac fibrosis is a key component of adverse cardiac remodeling in heart failure. Metoprolol has been shown to attenuate matrix protein expression, such as collagen I and collagen III, in ischemic hearts.[13] This anti-fibrotic effect may be mediated by the regulation of signaling pathways involving transforming growth factor-beta (TGF-β).[14]

Experimental Protocols

The MERIT-HF Trial: A Methodological Overview

The MERIT-HF study was a randomized, double-blind, placebo-controlled trial designed to assess the effects of extended-release this compound on mortality in patients with chronic heart failure.[15]

-

Patient Population: Patients with symptomatic heart failure (New York Heart Association [NYHA] functional class II-IV) and a left ventricular ejection fraction of less than 0.40 were enrolled.[15]

-

Intervention: Patients were randomized to receive either extended-release this compound (starting at 12.5 mg or 25 mg once daily and titrated up to a target dose of 200 mg once daily) or a matching placebo, in addition to standard heart failure therapy.[15]

-

Primary Endpoint: The primary endpoint was all-cause mortality.[15]

-

Key Methodologies:

-

Randomization: Patients were randomly assigned to the treatment or placebo group.

-

Blinding: Both patients and investigators were unaware of the treatment allocation.

-

Follow-up: Patients were followed for an average of one year.[8]

-

Assessment of Cardiac Remodeling and Function

-

Echocardiography: This non-invasive imaging technique is a standard method for assessing cardiac structure and function. In studies like REVERT, echocardiography was used to measure LVEF, left ventricular end-systolic volume, and left ventricular end-diastolic volume.[4][16]

-

Hemodynamic Assays: These invasive techniques involve the placement of catheters to directly measure pressures within the heart and blood vessels, providing detailed information about cardiac function.[9]

Molecular and Cellular Analysis

-

Western Blotting: This technique is used to detect and quantify specific proteins in a sample. In the context of this compound research, it can be used to measure the expression levels of proteins involved in calcium handling (e.g., RyR2, SERCA, phospholamban) and signaling pathways.[9]

-

Real-Time Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This method is used to quantify the expression of specific genes. It allows researchers to determine how this compound affects the transcription of genes involved in cardiac remodeling, hypertrophy, and calcium regulation.[11]

-

Calcium Imaging: Specialized imaging techniques are employed to measure intracellular calcium concentrations and dynamics, such as sarcoplasmic reticulum calcium leak, in isolated cardiomyocytes.[9]

Conclusion

The mechanism of action of this compound in heart failure is a compelling example of targeted pharmacology leading to profound clinical benefits. Its primary action as a selective beta-1 adrenergic receptor antagonist initiates a cascade of favorable effects, including the reversal of adverse cardiac remodeling, modulation of intracellular calcium handling, and beneficial alterations in gene expression. The robust data from landmark clinical trials like MERIT-HF underscore the significant impact of this therapeutic agent on reducing mortality and morbidity in patients with chronic heart failure. A thorough understanding of these intricate mechanisms is paramount for the continued development of novel and improved therapies for this debilitating condition.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 5. Extended-release this compound in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clinicalcardiology.org [clinicalcardiology.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of metoprolol on sarcoplasmic reticulum Ca2+ leak in a rabbit model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sarcoplasmic reticulum calcium mishandling: central tenet in heart failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Changes in myocardial gene expression associated with beta-blocker therapy in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 13. Metoprolol Mitigates Ischemic Heart Remodeling and Fibrosis by Increasing the Expression of AKAP5 in Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of Cardiac Fibrosis by β-Blocker in G Protein-independent and G Protein-coupled Receptor Kinase 5/β-Arrestin2-dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2minutemedicine.com [2minutemedicine.com]

- 16. ovid.com [ovid.com]

An In-depth Technical Guide to the Discovery and Synthesis of Metoprolol Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol, a cornerstone in cardiovascular therapy, is a selective β1-adrenergic receptor antagonist widely prescribed for the management of hypertension, angina pectoris, and heart failure.[1][2] This technical guide provides a comprehensive overview of the discovery and, critically, the synthetic pathways leading to metoprolol and its extended-release succinate salt. Detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflow and mechanism of action are presented to serve as a valuable resource for researchers, chemists, and pharmaceutical development professionals.

Discovery and Development

Metoprolol was first synthesized in 1969 and received its first US patent in 1970.[1] It was developed as a cardioselective β-blocker, designed to target β1-adrenergic receptors predominantly located in the heart tissue, thereby minimizing the bronchoconstrictor effects associated with non-selective β-blockers.[2][3] Two primary formulations have been commercialized: metoprolol tartrate, an immediate-release form, and metoprolol succinate, an extended-release formulation designed for once-daily administration.[1][3] The succinate salt was developed by Astra Pharmaceuticals and was patented in the US in 1992, offering improved patient compliance and a more consistent pharmacokinetic profile.[1]

Synthesis of Metoprolol and this compound

The synthesis of this compound is a two-stage process: the synthesis of the metoprolol base followed by its conversion to the succinate salt.

Synthesis of Metoprolol Base

The most common synthetic route to metoprolol base involves a two-step process starting from 4-(2-methoxyethyl)phenol.[4][5][6]

Step 1: Formation of the Epoxide Intermediate

The initial step is the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base, typically sodium hydroxide, to form the epoxide intermediate, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene.[4][5]

Step 2: Amination of the Epoxide

The epoxide intermediate is then subjected to an amination reaction with isopropylamine. This reaction opens the epoxide ring to yield the metoprolol base, (RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol.[4][5][6]

Synthesis of this compound

The final step is the formation of the succinate salt by reacting the metoprolol base with succinic acid.[6][7] The choice of solvent for this salt formation and subsequent recrystallization is crucial for obtaining high purity and yield.

Experimental Protocols

The following protocols are synthesized from various patented and published methods.

Protocol for the Synthesis of Metoprolol Base

Step A: Synthesis of 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene

-

Reaction Setup: To a reaction vessel, add 4-(2-methoxyethyl)phenol and an aqueous solution of sodium hydroxide.

-

Addition of Epichlorohydrin: While maintaining the temperature at approximately 35 ± 2°C, add (R,S)-epichlorohydrin to the reaction mixture.[4] An alternative method suggests conducting the reaction in water as a solvent at a temperature of 50 to 70°C.[5]

-

Reaction Monitoring: The reaction is typically allowed to proceed for several hours.

-

Work-up: After the reaction is complete, the excess epichlorohydrin and water are distilled off under vacuum to yield the crude epoxide intermediate.[4][5] For higher purity, the crude product can be distilled under high vacuum.[4]

Step B: Synthesis of Metoprolol Base

-

Reaction Setup: The crude epoxide intermediate is reacted with isopropylamine. This reaction can be carried out in the absence of a solvent at a temperature of approximately 50-55°C.[4] Alternatively, the reaction can be performed in isopropanol at reflux temperature.[5]

-

Reaction Conditions: Some methods describe carrying out the amination under pressure (275-315 kPa) at 70 ± 10°C in the absence of isopropanol.[5]

-

Work-up and Purification: The excess isopropylamine is removed by distillation. The resulting metoprolol base is then purified. One method involves dissolving the base in a solvent like toluene, followed by extraction with a dilute acid.[5] Another approach involves crystallization from a suitable solvent, such as an ether, to yield the solid product.[6]

Protocol for the Synthesis of this compound

-

Salt Formation: Dissolve the purified metoprolol base in a suitable organic solvent. Various solvents have been reported, including acetone, methanol, and isopropanol.[4][6][7]

-

Addition of Succinic Acid: Add a stoichiometric amount of succinic acid to the solution of metoprolol base. The molar ratio of metoprolol to succinic acid is typically 2:1.

-

Crystallization: Stir the mixture at a controlled temperature to facilitate the crystallization of this compound. For instance, if using isopropanol, the mixture can be stirred at 20-25°C.[8]

-

Isolation and Drying: The crystalline product is isolated by filtration, washed with a small amount of the cold solvent, and then dried under vacuum at an elevated temperature (e.g., 85-95°C) to yield the final this compound.[8]

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

| Step | Reactants | Solvent(s) | Yield (%) | Reference(s) |

| Synthesis of Metoprolol Base | Epoxide intermediate, Isopropylamine | Ether | 85.6 - 88.7 | [6] |

| Synthesis of this compound | Metoprolol Base, Succinic Acid | Isopropanol | 72.1 | [6] |

| Synthesis of this compound | Metoprolol Base, Succinic Acid | Methanol | 73.4 | [6] |

| Synthesis of this compound | Metoprolol Base, Succinic Acid | Ethyl Acetate | 69.7 | [6] |

| Synthesis of this compound | Metoprolol Base, Succinic Acid | Isopropanol | 67.15 | [8] |

Visualizing the Process and Mechanism

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Signaling Pathway of Metoprolol

Caption: Mechanism of action of metoprolol.

Mechanism of Action

Metoprolol is a cardioselective β-blocker that competitively antagonizes β1-adrenergic receptors in heart muscle cells.[1] The binding of catecholamines, such as adrenaline and noradrenaline, to these receptors normally activates a signaling cascade that increases heart rate and contractility.[2] Metoprolol, by blocking these receptors, inhibits this cascade.[2][3]

The downstream effects of this blockade include the inhibition of adenylyl cyclase, which leads to reduced intracellular levels of cyclic adenosine monophosphate (cAMP).[2][3] This decrease in cAMP levels results in reduced activity of protein kinase A (PKA).[3] PKA is responsible for phosphorylating various intracellular proteins, including L-type calcium channels.[9] Reduced PKA activity leads to decreased calcium influx into cardiac cells, which in turn results in a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect.[2][9] This reduction in cardiac workload and oxygen demand is the basis for metoprolol's therapeutic effects in cardiovascular diseases.[2]

Conclusion

This technical guide has provided a detailed overview of the synthesis and discovery of this compound. The synthetic route, involving the formation of an epoxide intermediate followed by amination and subsequent salt formation, is well-established. The provided protocols and quantitative data offer a practical resource for laboratory synthesis and process optimization. The visualization of the synthesis workflow and the drug's signaling pathway serves to further elucidate the chemistry and pharmacology of this important cardiovascular medication. It is anticipated that this guide will be a valuable tool for professionals in the fields of medicinal chemistry and pharmaceutical development.

References

- 1. Metoprolol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. US6252113B1 - Manufacturing process of metoprolol - Google Patents [patents.google.com]

- 6. CN103102281A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]

- 8. Improved Synthesis And Preparation Of Metoprolol And Its Salts [quickcompany.in]

- 9. youtube.com [youtube.com]

Long-Term Effects of Metoprolol Succinate on Cardiovascular Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term effects of metoprolol succinate, a beta-1-selective adrenergic receptor blocker, on cardiovascular remodeling. It synthesizes findings from key clinical trials and preclinical studies, focusing on ventricular, vascular, and to a lesser extent, atrial remodeling. This document is intended to be a comprehensive resource, detailing the quantitative impact of this compound, the experimental methodologies employed in seminal studies, and the underlying signaling pathways that mediate its therapeutic effects.

Quantitative Impact on Cardiovascular Remodeling

The long-term administration of this compound has been shown to induce significant favorable changes in the structure and function of the cardiovascular system. The following tables summarize the quantitative data from key clinical trials investigating its effects on left ventricular and vascular remodeling.

Left Ventricular Remodeling

This compound has a well-documented role in reversing pathological left ventricular remodeling, a key process in the progression of heart failure.

| Study (Trial) | Patient Population | Treatment Group | Duration | Change in Left Ventricular End-Systolic Volume Index (LVESVI) | Change in Left Ventricular End-Diastolic Volume Index (LVEDVI) | Change in Left Ventricular Ejection Fraction (LVEF) |

| REVERT | Asymptomatic, LVEF <40% | This compound 200 mg/day | 12 months | -14 ± 3 mL/m² | -14 ± 3 mL/m² | +6 ± 1% |

| REVERT | Asymptomatic, LVEF <40% | This compound 50 mg/day | 12 months | -8 ± 3 mL/m² | Not significantly different from placebo | +4 ± 1% |

| REVERT | Asymptomatic, LVEF <40% | Placebo | 12 months | -4 ± 3 mL/m² | Not significantly different from placebo | No significant change |

| MERIT-HF (MRI Substudy) | Chronic Heart Failure (NYHA II-IV) | This compound | 6 months | -26 mL/m² | -24 mL/m² | +8% |

Vascular Remodeling

Recent evidence suggests that this compound may also exert beneficial effects on the vasculature, slowing the progression of atherosclerosis.

| Study (Trial) | Patient Population | Treatment Group | Duration | Change in Carotid Intima-Media Thickness (IMT) |

| ELVA | Hypercholesterolemia | This compound CR/XL (100 mg/day) + Statin | 3 years | -0.06 mm (composite of bulb and common carotid) |

| ELVA | Hypercholesterolemia | Placebo + Statin | 3 years | +0.03 mm (composite of bulb and common carotid) |

| BCAPS | Asymptomatic with Carotid Plaque | This compound CR/XL (25 mg/day) | 36 months | -0.023 mm/year (bulb) |

| BCAPS | Asymptomatic with Carotid Plaque | Placebo | 36 months | Progression |

Experimental Protocols of Key Studies

The following sections detail the methodologies of the pivotal clinical trials that have defined our understanding of this compound's long-term effects on cardiovascular remodeling.

The REVERT (Reversal of Ventricular Remodeling with Toprol-XL) Trial

-

Objective: To investigate whether beta-blocker therapy ameliorates left ventricular remodeling in asymptomatic patients with left ventricular systolic dysfunction.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: 149 patients with a left ventricular ejection fraction (LVEF) of less than 40% and mild left ventricular dilation, who were asymptomatic (New York Heart Association [NYHA] class I).[1][2]

-

Intervention: Patients were randomized to receive extended-release this compound at a target dose of 200 mg once daily, 50 mg once daily, or placebo for 12 months.[1][2]

-

Primary Endpoint: The change in left ventricular end-systolic volume index (LVESVI) from baseline to 12 months, as assessed by echocardiography.[3]

-

Secondary Endpoints: Changes in left ventricular end-diastolic volume index (LVEDVI), LVEF, and left ventricular mass.

The ELVA (Effect of Long-term Treatment with Metoprolol CR/XL on Surrogate Variables for Atherosclerotic Disease) Study

-

Objective: To determine if this compound controlled-release/extended-release (CR/XL) provides an anti-atherosclerotic effect in hypercholesterolemic patients already receiving lipid-lowering therapy.[3]

-

Study Design: A single-center, prospective, randomized, double-blind, placebo-controlled study.[1]

-

Patient Population: 129 patients with primary hypercholesterolemia and signs of early atherosclerosis in the carotid artery.

-

Intervention: Patients were randomized to receive either metoprolol CR/XL 100 mg once daily or placebo for 3 years, in addition to their statin therapy.[3]

-

Primary Endpoint: The progression rate of a composite of carotid bulb and common carotid intima-media thickness (IMT), measured by B-mode ultrasound.[1][3]

Signaling Pathways in Cardiovascular Remodeling Modulated by this compound

This compound exerts its anti-remodeling effects through a complex interplay of signaling pathways that go beyond simple beta-1 adrenergic receptor blockade. By inhibiting the binding of catecholamines like norepinephrine and epinephrine, it modulates downstream pathways involved in cardiac myocyte hypertrophy, fibrosis, and apoptosis.

Canonical Beta-1 Adrenergic Receptor Signaling and its Inhibition

Under pathological conditions, chronic stimulation of the beta-1 adrenergic receptor by catecholamines leads to the activation of adenylyl cyclase, increased cyclic AMP (cAMP) production, and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates various intracellular targets, leading to increased heart rate, contractility, and, over time, maladaptive remodeling. This compound competitively inhibits this pathway.

Modulation of Pro-Hypertrophic and Pro-Fibrotic Pathways

Beyond the canonical cAMP/PKA pathway, this compound has been shown to influence other signaling cascades implicated in cardiac hypertrophy and fibrosis. Preclinical studies suggest that metoprolol can attenuate these pathological processes through various mechanisms.

-

PKC/NF-κB/c-fos Pathway: Metoprolol may attenuate cardiac hypertrophy by inhibiting the Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), and c-fos signaling pathway.

-

Dryk1A-ASF-CaMKIIδ Pathway: Metoprolol has been shown to modulate the Dryk1A-ASF-CaMKIIδ signaling pathway, which is involved in pressure overload-induced cardiac hypertrophy.

-

AKT-mTOR Pathway: In certain contexts, metoprolol can suppress the AKT-mTOR signaling pathway, a key regulator of cell growth and proliferation, thereby mitigating hypertrophic responses.

-

AKAP5 and Fibrosis: Metoprolol may alleviate cardiac fibrosis by increasing the expression of A-kinase anchoring protein 5 (AKAP5), which can modulate protein phosphatase 2B (calcineurin) activity.

Conclusion

The long-term administration of this compound demonstrates significant and favorable effects on cardiovascular remodeling, particularly in the context of left ventricular dysfunction and atherosclerosis. Its benefits are underpinned by the blockade of the beta-1 adrenergic receptor and the subsequent modulation of a complex network of intracellular signaling pathways that govern cardiac myocyte growth and fibrosis. The data from pivotal clinical trials provide robust quantitative evidence for its efficacy in reversing pathological remodeling and slowing the progression of vascular disease. Further research is warranted to fully elucidate its long-term impact on atrial remodeling and to explore novel therapeutic strategies that leverage our growing understanding of its molecular mechanisms of action.

References

Initial clinical investigations of metoprolol succinate in hypertension

An In-depth Technical Guide on the Initial Clinical Investigations of Metoprolol Succinate in Hypertension

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical investigations into the use of this compound for the treatment of hypertension. It details the drug's mechanism of action, pharmacokinetic profile, and pivotal early clinical trial data, presenting quantitative findings in structured tables and illustrating key processes with detailed diagrams.

Mechanism of Action

This compound is a cardioselective beta-1 adrenergic receptor blocker.[1][2][3] Its primary therapeutic effect in hypertension is achieved by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to beta-1 receptors, which are predominantly located in cardiac tissue.[1][2] This blockade leads to a cascade of effects that collectively lower blood pressure.

Key mechanisms include:

-

Negative Chronotropic and Inotropic Effects: By blocking beta-1 receptors in the heart, metoprolol reduces heart rate and myocardial contractility, which decreases cardiac output.[1][3]

-

Inhibition of Renin Release: Metoprolol inhibits the release of renin from the kidneys, another function mediated by beta-1 receptors.[1] This suppresses the Renin-Angiotensin-Aldosterone System (RAAS), leading to reduced formation of the potent vasoconstrictor angiotensin II and subsequently lowering systemic blood pressure.[1]

-

Central Nervous System Effects: It is also suggested that metoprolol may have a central effect that leads to reduced sympathetic outflow from the brain.[4]

The extended-release formulation of this compound ensures a sustained therapeutic effect over a 24-hour period, allowing for once-daily dosing and maintaining stable plasma drug levels for consistent beta-blockade.[1]

Pharmacokinetic Profile

Metoprolol is rapidly and completely absorbed from the gastrointestinal tract following oral administration.[2] However, it undergoes significant first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6, which results in a bioavailability of approximately 50% for immediate-release formulations.[2][5] The extended-release succinate formulation provides more consistent plasma concentrations over 24 hours.

| Parameter | Value | Source |

| Absorption | Rapid and complete | [2][6] |

| Bioavailability (Oral) | ~50% (due to first-pass metabolism) | [5][6] |

| Metabolism | Extensively in the liver via CYP2D6 | [2] |

| Protein Binding | ~11-12% (to serum albumin) | [5][7] |

| Volume of Distribution | 3.2 to 5.6 L/kg | [2] |

| Elimination Half-life | 3 to 7 hours | [7] |

| Excretion | Primarily renal (less than 5% as unchanged drug) | [7] |

Table 1: Summary of Pharmacokinetic Parameters for Metoprolol.

Initial Clinical Investigations in Hypertension

Early clinical trials focused on establishing the efficacy, safety, and dose-response relationship of this compound extended-release (ER) tablets as both monotherapy and in combination with other antihypertensive agents.

Factorial Study with Felodipine (M-FACT)

The this compound-Felodipine Antihypertension Combination Trial (M-FACT) was a key multicenter, randomized, placebo-controlled study designed to evaluate the antihypertensive effects of this compound ER and felodipine ER over a wide dose range, both alone and in combination.[8]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, unbalanced factorial design.[8]

-

Patient Population: 1092 patients with essential hypertension, with a mean baseline sitting blood pressure of 152.6/99.9 mm Hg.[8]

-

Phases:

-

Interventions: Patients were randomized to placebo, this compound ER monotherapy (25, 100, or 400 mg), felodipine ER monotherapy (2.5, 10, or 20 mg), or one of nine combinations of the two drugs.[8]

-

Primary Endpoint: Change in sitting diastolic blood pressure (SiDBP) from baseline.

The study demonstrated that both drugs had dose-related antihypertensive effects and that their combination resulted in additive blood pressure reduction.[8] Low-dose combination therapy was found to be as effective as high-dose monotherapy but was better tolerated.[8]

| Treatment Group | Dose (mg) | Mean Decrease in Sitting Systolic BP (mmHg) | Mean Decrease in Sitting Diastolic BP (mmHg) |

| Placebo | - | 2.1 | 4.0 |

| Metoprolol ER Monotherapy | 25 | 8.1 | 7.7 |

| 100 | - | 9.4 | |

| 400 | 9.7 | 11.1 | |

| Felodipine ER Monotherapy | 2.5 | 7.7 | 7.7 |

| 10 | - | - | |

| 20 | 14.0 | 11.8 | |

| Combination Therapy (Range) | 2.5/25 to 20/400 | 13.8 to 19.8 | 11.0 to 15.2 |

Table 2: Placebo-Subtracted Mean Blood Pressure Reductions in the M-FACT Study.[8] (Note: Not all monotherapy systolic values were explicitly stated in the summary).

Study in Elderly Hypertensive Patients

A large-scale, prospective, open-label surveillance study was conducted to assess the short-term efficacy and safety of metoprolol in an elderly population with mild-to-moderate hypertension.[9]

-

Study Design: Prospective, open-label, multicenter surveillance study.[9]

-

Patient Population: 21,692 patients aged 50 to 75 years with mild-to-moderate hypertension. Patients with contraindications to beta-blockers were excluded.[9]

-

Intervention:

-

Main Outcome Measures: Blood pressure, heart rate, and incidence of side effects.[9]

The study concluded that metoprolol, either as monotherapy or in combination with a diuretic, was effective and well-tolerated in normalizing blood pressure in the majority of elderly hypertensive patients.[9]

| Time Point | Treatment | Mean Systolic BP (mmHg) | Mean Diastolic BP (mmHg) |

| Baseline | - | 162 | 95 |

| Week 4 | Metoprolol 100 mg | 148 | 87 |

| Week 8 | Monotherapy or Combo | 143 | 84 |

Table 3: Mean Blood Pressure Over the Course of the Elderly Patient Surveillance Study.[9]

-

Tolerability: Excellent or good tolerability was reported for 94% of patients, with an overall incidence of medical problems below 5%.[9]

Study in Pediatric Hypertensive Patients

To establish safety and efficacy in a younger population, a randomized, double-blind, placebo-controlled trial was conducted in children and adolescents.[10]

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter study.[10]

-

Patient Population: 140 patients aged 6 to 16 years with established hypertension. Mean baseline blood pressure was 132/78 mmHg.[10]

-

Intervention: Patients were randomized to one of four treatment arms for 4 weeks: placebo or this compound ER at doses of 0.2 mg/kg, 1.0 mg/kg, or 2.0 mg/kg.[10]

-

Primary Endpoint: Change in sitting systolic and diastolic blood pressure from baseline.[10]

The data indicated that this compound ER is an effective and well-tolerated treatment for hypertension in children, showing a significant dose-response relationship.[10]

| Treatment Group (4 Weeks) | Mean Change in Systolic BP (mmHg) | Mean Change in Diastolic BP (mmHg) |

| Placebo | -1.9 | -2.1 |

| Metoprolol ER 0.2 mg/kg | -5.2 | -3.1 |

| Metoprolol ER 1.0 mg/kg | -7.7 | -4.9 |

| Metoprolol ER 2.0 mg/kg | -6.3 | -7.5** |

Table 4: Mean Blood Pressure Changes from Baseline in the Pediatric Study.[10] (P < .05 vs placebo; *P < .02 vs placebo).

-

Safety: No serious adverse events or discontinuations due to adverse events were reported among patients receiving active therapy.[10]

Conclusion

The initial clinical investigations of this compound for hypertension successfully established its efficacy and safety profile. Foundational studies, including large-scale factorial and population-specific trials, demonstrated a clear dose-dependent reduction in blood pressure. The drug proved effective as both a monotherapy and as part of combination regimens, with a favorable tolerability profile across different age groups. These early trials provided the essential clinical data underpinning the use of this compound as a core therapeutic agent in the management of essential hypertension.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. fda.gov [fda.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Safety and efficacy of metoprolol in the treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of extended release this compound in hypertensive children 6 to 16 years of age: a clinical trial experience - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Metoprolol Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol succinate is a cardioselective β1-adrenergic receptor antagonist widely prescribed for the management of hypertension, angina pectoris, and heart failure. Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue. Metoprolol competitively blocks the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors, thereby reducing heart rate, cardiac output, and blood pressure.[1][2]

These application notes provide detailed protocols for key in vitro assays to characterize the efficacy of this compound. The described methods allow for the determination of its binding affinity, functional antagonism of β1-adrenergic receptor signaling, and its effects on downstream cellular responses.

Key In Vitro Efficacy Assays

The in vitro evaluation of this compound efficacy typically involves a tiered approach, beginning with direct assessment of receptor binding, followed by functional assays in engineered cell lines and primary cells.

-

Radioligand Binding Assay: Quantifies the affinity of metoprolol for the β1-adrenergic receptor.

-

Functional cAMP Antagonism Assay: Measures the ability of metoprolol to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β1-adrenergic signaling cascade.

-

Calcium Flux Assay: Assesses the downstream functional consequence of β1-adrenergic receptor blockade by measuring changes in intracellular calcium concentrations in cardiomyocytes.

Data Presentation

The following tables summarize quantitative data for metoprolol obtained from various in vitro assays.

Table 1: Metoprolol Binding Affinity for Human β1-Adrenergic Receptor

| Parameter | Value (nM) | Negative Logarithm (pKi/pKd) | Reference |

| Ki | 102 | 6.99 | [3] |

| Kd | 15.85 | 7.8 | [3] |

Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of binding affinity. Lower values indicate higher affinity.

Table 2: Functional Antagonism of Metoprolol in Isolated Rat Atria

| Parameter | Value | Reference |

| pKb | 6.35 - 6.99 | [4] |

| pEC50 (Inverse Agonism) | 4.82 - 5.29 | [4] |

pKb is the negative logarithm of the antagonist's dissociation constant determined from functional experiments. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

Caption: β1-Adrenergic Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Logical Relationship of In Vitro Assays.

Experimental Protocols

Radioligand Binding Assay for β1-Adrenergic Receptor

This protocol determines the binding affinity of this compound for the human β1-adrenergic receptor expressed in a recombinant cell line.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human β1-adrenergic receptor (CHO-β1AR or HEK293-β1AR).

-

Radioligand: [³H]-CGP12177 or [¹²⁵I]-Cyanopindolol.

-

Non-specific Binding Control: Propranolol (10 µM).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Scrapers and Homogenizer.

-

Microplate Reader (Scintillation Counter).

Protocol:

-

Membrane Preparation: a. Culture CHO-β1AR cells to 80-90% confluency. b. Harvest cells by scraping into ice-cold assay buffer. c. Homogenize the cell suspension using a Dounce or Polytron homogenizer. d. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. e. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. f. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay. g. Aliquot and store the membranes at -80°C until use.

-

Binding Assay: a. In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells, 50 µL of 10 µM propranolol to the "non-specific binding" wells, and 50 µL of varying concentrations of this compound to the "competition" wells. b. Add 50 µL of the radioligand (e.g., [³H]-CGP12177 at a final concentration of 1 nM) to all wells. c. Add 100 µL of the prepared cell membranes (20-50 µg of protein) to all wells. d. Incubate the plate at 37°C for 60 minutes with gentle shaking.

-

Filtration and Quantification: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters three times with 3 mL of ice-cold wash buffer. c. Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. d. Quantify the radioactivity in each vial using a scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of metoprolol that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Antagonism Assay

This assay measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the β1-adrenergic receptor.

Materials:

-

Cell Line: CHO-β1AR or HEK293-β1AR cells.

-

Agonist: Isoproterenol.

-

Test Compound: this compound.

-

cAMP Assay Kit: A competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based biosensor assay (e.g., GloSensor™).[5][6]

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Cell Culture Medium.

-

Microplate Reader (specific to the chosen assay kit).

Protocol:

-

Cell Seeding: a. Seed CHO-β1AR cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. b. Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

-

Compound Treatment: a. On the day of the assay, remove the cell culture medium and wash the cells once with stimulation buffer. b. Add 50 µL of stimulation buffer containing varying concentrations of this compound to the appropriate wells. c. Incubate the plate at 37°C for 15-30 minutes.

-

Agonist Stimulation: a. Prepare a solution of isoproterenol in stimulation buffer at a concentration that elicits a submaximal response (typically the EC80 concentration, predetermined in a separate agonist dose-response experiment). b. Add 50 µL of the isoproterenol solution to all wells except the basal control wells (which receive only stimulation buffer). c. Incubate the plate at 37°C for 15-30 minutes.

-

cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: a. Construct a dose-response curve by plotting the cAMP concentration (or assay signal) against the logarithm of the this compound concentration. b. Determine the IC50 value, which is the concentration of metoprolol that causes a 50% inhibition of the isoproterenol-induced cAMP production.

Calcium Flux Assay in Cardiomyocytes

This protocol assesses the functional antagonism of this compound by measuring its effect on agonist-induced calcium transients in cardiomyocytes.

Materials:

-

Cells: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes (NRVMs).

-

Calcium Indicator Dye: Fluo-4 AM or a genetically encoded calcium indicator like GCaMP.[7]

-

Agonist: Isoproterenol.

-

Test Compound: this compound.

-

Assay Buffer: Tyrode's solution or HBSS.

-

Pluronic F-127 (for Fluo-4 AM).

-

Fluorescence Plate Reader or High-Content Imaging System.

Protocol:

-

Cell Plating and Dye Loading: a. Plate the cardiomyocytes in a black-walled, clear-bottom 96-well plate and allow them to form a spontaneously beating syncytium. b. Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. c. Remove the culture medium, wash the cells with assay buffer, and add the Fluo-4 AM loading solution. d. Incubate the plate at 37°C for 30-60 minutes, protected from light. e. Wash the cells twice with assay buffer to remove excess dye and allow for de-esterification for 20-30 minutes.

-

Compound Addition: a. Add assay buffer containing varying concentrations of this compound to the wells. b. Incubate for 15-30 minutes at room temperature.

-

Measurement of Calcium Flux: a. Place the plate in a fluorescence plate reader or imaging system equipped with an automated injection system. b. Record a baseline fluorescence signal for a few seconds. c. Inject a solution of isoproterenol (at a pre-determined EC50 or EC80 concentration) into the wells while continuously recording the fluorescence. d. Continue recording for 1-2 minutes to capture the full calcium transient response.

-

Data Analysis: a. Analyze the kinetic fluorescence data to determine parameters such as the peak fluorescence intensity, amplitude of the calcium transient, and beat rate. b. Plot the change in the measured parameter (e.g., peak fluorescence) against the logarithm of the this compound concentration. c. Calculate the IC50 value for the inhibition of the isoproterenol-induced calcium response.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the efficacy of this compound. By systematically evaluating its receptor binding affinity and its functional antagonism in cellular models, researchers can gain a comprehensive understanding of its pharmacological properties. These assays are essential tools in drug discovery, quality control, and mechanistic studies of β-adrenergic receptor antagonists.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. metoprolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Changes in the in vitro pharmacodynamic properties of metoprolol in atria isolated from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro Assessment of Cardiac Reprogramming by Measuring Cardiac Specific Calcium Flux with a GCaMP3 Reporter - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Metoprolol Succinate in Angina Pectoris

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial protocols for metoprolol succinate in the treatment of angina pectoris. This document details the mechanism of action, experimental methodologies, and key efficacy data from various clinical studies.

Mechanism of Action

This compound is a selective beta-1 adrenergic receptor antagonist. Its primary therapeutic effect in angina pectoris is derived from its ability to reduce myocardial oxygen demand.[1] By blocking beta-1 adrenergic receptors in the heart, metoprolol competitively inhibits the effects of catecholamines like adrenaline and noradrenaline.[1][2] This blockade results in a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and a subsequent lowering of cardiac output.[1] These actions collectively decrease the workload on the heart, thereby alleviating the symptoms of angina, which arise from an imbalance between myocardial oxygen supply and demand.[1]

Signaling Pathway

The therapeutic action of this compound is initiated by its binding to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR). This binding antagonizes the downstream signaling cascade typically initiated by catecholamines. Under normal physiological conditions, catecholamine binding activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to an increase in intracellular calcium concentration and subsequent enhancement of heart rate and contractility. Metoprolol, by blocking the initial receptor activation, effectively dampens this entire signaling pathway.

Clinical Trial Design and Endpoints

Clinical trials evaluating this compound for angina pectoris have employed various designs, including randomized, double-blind, placebo-controlled, and open-label studies.[3][4][5] The primary objectives of these trials are typically to assess the efficacy and safety of this compound in reducing angina symptoms and improving exercise capacity.

Common Inclusion Criteria:

-

Patients with a diagnosis of stable angina pectoris.[6]

-

Age typically between 18 and 75 years.[6]

-

Baseline resting heart rate often ≥ 65 bpm.[5]

-

For some studies, patients already on a low-dose beta-blocker with unsatisfactory heart rate control.[5]

Common Exclusion Criteria:

-

Acute myocardial infarction within the preceding months.[6]

-

Unstable angina.[6]

-

Significant heart block (second- or third-degree atrioventricular block).[6]

-

Severe bradycardia.

-

Hypotension.

Primary Efficacy Endpoints:

-

Change in 24-hour average heart rate.[5]

-

Improvement in exercise tolerance, often measured as total exercise duration or time to onset of angina during a standardized exercise test.[3]

Secondary Efficacy Endpoints:

-

Proportion of patients with a specified reduction in angina attacks.

-

Change in the use of short-acting nitrates.

-

Scores on the Seattle Angina Questionnaire (SAQ).[1]

-

Changes in blood pressure.[4]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key clinical trials of this compound in patients with angina pectoris.

Table 1: Efficacy of this compound on Angina Frequency

| Study / Dosage | Duration | Baseline Angina Attacks (per week, mean ± SEM) | Post-treatment Angina Attacks (per week, mean ± SEM) | Reduction in Angina Attacks |

| Aneja et al. (Racemate Metoprolol ER 100 mg) | 8 weeks | 5.8 ± 1.0 | 0.7 ± 0.2 | Significant (p < 0.0001)[4] |

| Aneja et al. (S-Metoprolol ER 50 mg) | 8 weeks | 6.3 ± 0.8 | 0.7 ± 0.2 | Significant (p < 0.0001)[4] |

Table 2: Efficacy of this compound on Heart Rate Control

| Study / Dosage | Duration | Baseline 24-hr Avg. HR (bpm, mean ± SD) | Post-treatment 24-hr Avg. HR (bpm, mean ± SD) | Change in 24-hr Avg. HR (bpm, mean ± SEM) | Patients with Resting HR ≤ 60 bpm (%) |

| Jiang et al. (95 mg/day) | 8 weeks | 70.9 ± 8.19 | 70.9 ± 8.71 | -0.62 ± 0.66[5][7] | 24.1%[5][7] |

| Jiang et al. (190 mg/day) | 8 weeks | 71.4 ± 8.02 | 68.6 ± 8.40 | -2.99 ± 0.62[5][7] | 40.0%[5][7] |

Table 3: Efficacy of Metoprolol on Exercise Tolerance

| Study / Dosage | Duration | Outcome Measure | Improvement vs. Placebo |

| Manca et al. (100 mg single dose) | Single Dose | Total workload performed | Increased (p < 0.001)[3] |

| Manca et al. (100 mg single dose) | Single Dose | Duration of exercise | Increased (p < 0.001)[3] |

| Goldstein et al. (100 mg) | N/A | Onset of angina (postprandial) | Delayed (385 vs 310 sec, p < 0.01)[8] |

Experimental Protocols

Assessment of Angina Frequency

A common method for quantifying angina frequency is through patient diaries and standardized questionnaires.

Protocol: Seattle Angina Questionnaire (SAQ)

The Seattle Angina Questionnaire is a 19-item, self-administered questionnaire that assesses five domains of coronary artery disease: physical limitation, anginal stability, anginal frequency, treatment satisfaction, and quality of life.

-

Administration: The questionnaire is typically administered at baseline and at specified follow-up intervals (e.g., 4, 8, or 12 weeks) to assess changes over time.

-

Scoring: Each domain is scored on a scale of 0 to 100, with higher scores indicating better health status.

-

Interpretation of Angina Frequency Scale:

-

100: No angina

-

61-99: Monthly angina

-

31-60: Weekly angina

-

0-30: Daily angina

-

Assessment of Exercise Tolerance

Exercise tolerance is a critical endpoint in angina clinical trials and is typically assessed using a standardized exercise stress test.

Protocol: Bicycle Ergometer or Treadmill Exercise Test

-

Patient Preparation: Patients should abstain from food, caffeine, and smoking for at least 3 hours before the test. Cardiovascular medications, including the study drug, are administered as per the trial protocol. In some protocols, other cardioactive drugs are stopped 72 hours prior to the test.[3]

-

Equipment: A calibrated bicycle ergometer or treadmill is used. Continuous 12-lead electrocardiogram (ECG) monitoring and regular blood pressure measurements are performed.

-

Procedure (Example using Bicycle Ergometer):

-

The patient begins cycling at a low workload (e.g., 25 Watts).

-

The workload is increased in increments (e.g., 25 Watts) every two minutes.[3]

-

The test is terminated upon the onset of moderate to severe angina, significant ECG changes (e.g., ST-segment depression), limiting dyspnea or fatigue, or achievement of the target heart rate.

-

-

Endpoints Measured:

-

Total exercise duration.

-

Time to onset of angina.

-

Time to onset of 1 mm ST-segment depression.

-

Maximal workload achieved.

-

Heart rate and blood pressure responses to exercise.

-

Rate-pressure product (heart rate x systolic blood pressure), an index of myocardial oxygen consumption.[3]

-

References

- 1. EFFICACY AND SAFETY OF this compound IN HIGH DOSES IN PATIENTS WITH STABLE COURSE OF ISCHEMIC HEART DISEASE | Tolpygina | Rational Pharmacotherapy in Cardiology [rpcardio.online]

- 2. baycrest.echoontario.ca [baycrest.echoontario.ca]

- 3. [Effect of metoprolol on the exercise tolerance in patients with stable angina pectoris (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative clinical study of the efficacy and safety of a S-metoprolol ER tablet versus a racemate metoprolol ER tablet in patients with chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound in Patients with Stable Angina and Elevated Heart Rate Receiving Low-Dose β-Blocker Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Succinate Metoprolol on heart rate in the stable angina patients [astrazenecaclinicaltrials.com]

- 7. Effect of this compound in Patients with Stable Angina and Elevated Heart Rate Receiving Low-Dose β-Blocker Therapy [medsci.org]

- 8. Effects of metoprolol on effort angina during the postprandial state - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Metoprolol Succinate in Plasma

These application notes provide detailed protocols for the quantitative analysis of metoprolol succinate in human plasma, tailored for researchers, scientists, and professionals in drug development. The methodologies outlined below are based on established and validated analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Method 1: Quantification of Metoprolol in Human Plasma by LC-MS/MS

Application Note:

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs in complex biological matrices like plasma.[1] This method offers excellent specificity by monitoring the transition of a specific precursor ion to a product ion, minimizing interference from endogenous plasma components.[1][2] The protocol described here utilizes a simple and cost-effective liquid-liquid extraction (LLE) for sample preparation, providing high recovery and a short analysis time, making it suitable for high-throughput clinical and pharmacokinetic studies.[1][2] The use of a deuterated internal standard (ISTD), such as Metoprolol-d7, ensures high accuracy and precision by correcting for variability during sample processing and injection.[1]

Experimental Protocol:

1. Preparation of Solutions:

-

Metoprolol Stock Solution: Prepare a stock solution of metoprolol by dissolving the reference standard in a suitable solvent like methanol.[1]

-

Internal Standard (ISTD) Stock Solution: Prepare a stock solution of Metoprolol-d7 (or a suitable alternative like bisoprolol) in methanol.[1][2]

-

Calibration and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with known concentrations of the metoprolol stock solution.[2][3] Concentration ranges typically span from 0.5 ng/mL to 500 ng/mL.[1][2]

2. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100-500 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.[1][2]

-

Add a specific volume (e.g., 20-50 µL) of the ISTD working solution to all samples except the standard blank.[1]

-

Vortex the tubes for approximately 30 seconds to ensure thorough mixing.[4]

-

For protein precipitation and pH adjustment, add a pre-treatment solution such as 2% ammonia in water or methanol and vortex again.[1][4]

-

Add the extraction solvent. A common choice is a mixture of diethyl ether and dichloromethane (e.g., 70:30 v/v) or methyl tertiary butyl ether.[1][2]

-

Vortex the mixture for several minutes (e.g., 2-10 minutes) to facilitate the extraction of the analyte into the organic layer.[4]

-

Centrifuge the samples at high speed (e.g., 6000-14,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.[3][4]

-

Carefully transfer the supernatant (organic layer) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase or a suitable reconstitution solvent (e.g., Water:Acetonitrile 1:1).[2]

-

Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[4]

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.[2]

-

Column: A C8 or C18 reversed-phase column (e.g., Phenomenex LUNA C8, Unison US C18) is commonly used.[1][2]

-

Mobile Phase: A mixture of organic solvents like acetonitrile and methanol with an aqueous component containing an additive like 0.1% formic acid or 10mM ammonium acetate.[1][2] The elution can be isocratic or gradient.[2][4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[2][3]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the precursor-to-product ion transitions.

Workflow Diagram for LC-MS/MS Analysis:

Caption: Workflow for Metoprolol Quantification by LC-MS/MS.

Quantitative Data Summary (LC-MS/MS):

| Parameter | Result | Reference |

| Linearity Range | 0.501 - 349.342 ng/mL | [5] |

| 5.0 - 500.0 ng/mL | [2] | |

| 10 - 5000 ng/mL | [6] | |

| Correlation Coefficient (r²) | ≥ 0.995 | [2] |

| ≥ 0.9956 | [1] | |

| Lower Limit of Quantification (LLOQ) | 0.501 ng/mL | [1] |

| 2.31 ng/mL | [4] | |

| 5.0 ng/mL | [2] | |

| Accuracy | 100.40% at LLOQ | [1] |

| 92 - 105% | [7] | |

| Precision (CV%) | < 15% (Intra- and Inter-day) | [6][7] |

| 5.81% at LLOQ | [1] | |

| Recovery | > 94% | [8] |

| Typically high and consistent | [2][6] |

Method 2: Quantification of Metoprolol in Human Plasma by HPLC with Fluorescence Detection

Application Note:

High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is another robust method for quantifying metoprolol in plasma.[9] This technique is advantageous because metoprolol possesses native fluorescence, allowing for sensitive and selective detection without the need for derivatization.[9] The method involves a liquid-liquid extraction step for sample clean-up and uses an internal standard, such as propranolol, to ensure accuracy.[9] While generally less sensitive than LC-MS/MS, HPLC-FLD provides excellent reliability and is a cost-effective alternative for bioequivalence and pharmacokinetic studies.[9]

Experimental Protocol:

1. Preparation of Solutions:

-

Metoprolol Stock Solution: Prepare in a suitable solvent (e.g., methanol).

-

Internal Standard (ISTD) Stock Solution: Prepare a stock solution of propranolol in methanol.[9]

-

Calibration and QC Samples: Prepare by spiking blank human plasma with metoprolol stock solution to cover the desired concentration range (e.g., 7.5 - 200 ng/mL).[9]

2. Sample Preparation (Liquid-Liquid Extraction):

-

Take 1 mL of plasma sample.

-

Add the internal standard (propranolol).[9]

-

Add an alkalinizing agent (e.g., NaOH solution) to adjust the pH.

-

Add an extraction solvent like diethyl ether or a mixture of organic solvents.

-

Vortex the mixture vigorously.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a new tube.

-

Add an acidic solution (e.g., dilute phosphoric acid) to back-extract the analyte.

-

Vortex and centrifuge again.

-

Aspirate and discard the organic layer.

-

Inject a specific volume of the remaining aqueous layer into the HPLC system.[9]

3. HPLC-FLD Conditions:

-

HPLC System: A standard HPLC system with a fluorescence detector.[9]

-

Column: A C18 or similar reversed-phase column (e.g., Merck Chromolith).[9]

-

Mobile Phase: An ion-pairing mechanism may be used. A typical mobile phase could consist of an acetonitrile and aqueous buffer mixture.[9]

-

Flow Rate: Approximately 1.0 - 2.0 mL/min.[10]

-

Injection Volume: 50-100 µL.

-

Fluorescence Detector:

Workflow Diagram for HPLC-FLD Analysis:

Caption: Workflow for Metoprolol Quantification by HPLC-FLD.

Quantitative Data Summary (HPLC-FLD):

| Parameter | Result | Reference |

| Linearity Range | 20 - 200 ng/mL | [11] |

| 7.5 - 200 ng/mL (approx.) | [9] | |

| Correlation Coefficient (r) | > 0.998 | [11] |

| Lower Limit of Quantification (LOQ) | 7.5 ng/mL | [9] |

| 20 ng/mL | [11] | |

| Precision (RSD%) | < 6% (Intra-day) | [7] |

| < 10% (Inter-day) | [7] |

Method Validation:

All analytical methods for quantifying metoprolol in plasma must be fully validated according to regulatory guidelines, such as those from the US Food and Drug Administration (FDA).[1] Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous components in the plasma.[1]

-

Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.[2]

-

Precision and Accuracy: Assessing the closeness of repeated measurements (precision) and the agreement with the true value (accuracy) at different concentration levels (LQC, MQC, HQC).[4]

-

Recovery: Evaluating the efficiency of the extraction process.[1]

-

Matrix Effect: Assessing the suppression or enhancement of the analyte signal caused by the plasma matrix.[3]

-

Stability: Testing the stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[1]

References

- 1. japsonline.com [japsonline.com]

- 2. eijppr.com [eijppr.com]

- 3. mdpi.com [mdpi.com]

- 4. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]

- 5. ijpscr.info [ijpscr.info]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 10. rjptonline.org [rjptonline.org]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Bioavailability of Metoprolol Succinate

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of metoprolol succinate. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during formulation and testing.

Troubleshooting Guides

This section addresses common issues observed during the development of this compound formulations.

Problem: Observed Bioavailability is Lower Than Expected (<50%)

This compound's bioavailability is often limited by extensive first-pass metabolism in the liver and gut wall, primarily by the CYP2D6 enzyme.[1][2][3] While classified as a BCS Class I drug (high solubility, high permeability), this metabolic vulnerability is a primary hurdle.[2][4]

Logical Flow for Troubleshooting

A systematic approach is crucial to identify and resolve the root cause of poor bioavailability. The following decision tree outlines a typical workflow for troubleshooting.

Caption: Troubleshooting workflow for low this compound bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound highly variable and often below 50% despite its high solubility?

A1: The primary reason is extensive pre-systemic (first-pass) metabolism. After oral administration, metoprolol is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. A significant portion of the drug is metabolized by the cytochrome P450 enzyme CYP2D6 in the liver and gut wall.[5][6] The activity of CYP2D6 varies considerably among individuals due to genetic polymorphisms, leading to classifications like poor, intermediate, extensive, and ultra-rapid metabolizers.[3][7] This genetic variability is a major cause of the observed differences in plasma concentrations and, consequently, bioavailability.[1]

Q2: My formulation shows excellent in vitro dissolution, but in vivo studies show poor bioavailability. What should I investigate next?

A2: If dissolution is not the rate-limiting step, the next factors to investigate are intestinal permeability and first-pass metabolism.

-

Permeability: Although metoprolol is considered a high-permeability drug, interactions with efflux transporters like P-glycoprotein (P-gp) could potentially limit net absorption. A bi-directional Caco-2 permeability assay can determine if your formulation is a substrate for efflux pumps.[8][9]

-

First-Pass Metabolism: This is the most likely cause. Your formulation may be releasing the drug in a region of the GI tract that maximizes its exposure to metabolizing enzymes (CYP2D6) in the gut wall and liver. Strategies should focus on bypassing or reducing this effect.

Q3: What formulation strategies can effectively bypass first-pass metabolism for this compound?

A3: Several advanced drug delivery strategies can be employed:

-

Gastro-retentive Drug Delivery Systems (GRDDS): Formulations like floating tablets are designed to remain in the stomach for an extended period.[10][11] This prolongs the drug's release and absorption in the upper GI tract, potentially leading to a more sustained therapeutic effect and improved bioavailability.[10]

-

Lipid-Based and Nanoparticulate Systems: Formulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or self-microemulsifying drug delivery systems (SMEDDS) can enhance absorption through the lymphatic system. Lymphatic uptake bypasses the portal circulation, thereby avoiding first-pass metabolism in the liver.

-

Mucoadhesive Formulations: Incorporating mucoadhesive polymers can increase the residence time of the dosage form at the site of absorption, increasing the concentration gradient and potentially enhancing absorption.

Q4: How do I choose the right polymers for a sustained-release this compound matrix tablet?

A4: The choice of polymer is critical for controlling the drug release rate.

-

Hydrophilic Polymers: Hydroxypropyl methylcellulose (HPMC) of various viscosity grades (e.g., K4M, K15M, K100M) is widely used.[12][13] Upon contact with water, HPMC swells to form a gel layer that controls drug diffusion. Higher viscosity grades and higher polymer concentrations generally lead to slower release rates.[12]

-

Hydrophobic Polymers: Waxes like glyceryl behenate can be combined with hydrophilic polymers to further retard drug release and achieve a desired sustained profile over an extended period, such as 20 hours.[10][11]

-

pH-Dependent Polymers: Polymers like Eudragit can be used to target drug release to specific regions of the GI tract.

Data on Formulation Strategies for Bioavailability Enhancement

The following table summarizes quantitative data from various studies aimed at improving metoprolol delivery.

| Formulation Strategy | Key Excipients/Method | Key Finding(s) | Resulting Pharmacokinetic Change | Reference(s) |

| Gastro-retentive Floating Tablet | HPMC K100M, Glyceryl Behenate | Sustained drug release for over 20 hours in vitro. | Increased bioavailability in rabbit models compared to a marketed SR formulation. | [10],[11] |

| Sustained-Release Microcapsules | Emulsification-solvent diffusion | High entrapment efficiency (83.2%); near-linear in vitro release over 12 hours. | Superior sustained-release profile in beagle dogs compared to conventional SR tablets. | [14] |

| Sustained-Release Matrix Tablet | HPMC K15M, HPMC K100M | Drug release was controlled by varying the concentration and combination of HPMC grades. | Formulation optimized to achieve desired sustained release profile over 24 hours. | [12] |

| Modulated Release Multi-unit System | EUDRAGIT NE, EUDRAGIT RS | Achieved an accelerated release profile after an initial lag time. | Higher plasma concentration from the 7th hour onwards and a higher overall AUC compared to a reference formulation in humans. | [15] |

Key Experimental Protocols

Detailed methodologies for essential experiments are provided below.

Protocol: In Vitro Dissolution Testing for Extended-Release Tablets

This protocol is adapted from standard USP guidelines for assessing extended-release formulations.[16][17]

Objective: To determine the rate and extent of this compound release from an extended-release dosage form over time in different pH environments simulating the GI tract.

Apparatus: USP Apparatus 2 (Paddle Method).

Materials:

-

Dissolution Test Station (with paddles, vessels, and water bath)

-

This compound Extended-Release Tablets

-

Dissolution Media:

-

UV-Vis Spectrophotometer

-